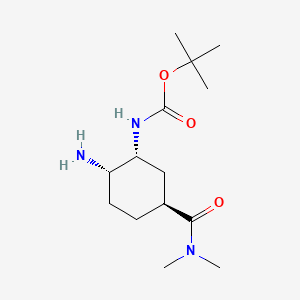

tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Beschreibung

Primary Chemical Identification

The compound is systematically named tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and carries the Chemical Abstracts Service registry number 365998-36-3. The International Union of Pure and Applied Chemistry name follows the standardized nomenclature as tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate. The compound exists in multiple forms, including as an oxalate salt with the distinct registry number 1210348-34-7, which represents the 1:1 oxalic acid salt form.

The molecular identifier system provides additional unique identifiers for this compound. The InChI (International Chemical Identifier) is InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11+/m0/s1. The corresponding InChIKey is JCHIBKSSZNWERE-GARJFASQSA-N, providing a condensed hash representation of the molecular structure. The Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)N[C@@H]1CC@HC(=O)N(C)C, which encodes the stereochemical information through specific notation symbols.

Alternative Nomenclature and Synonyms

The compound is known by several alternative names reflecting different naming conventions and pharmaceutical applications. Common synonyms include 1,1-Dimethylethyl N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate and Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester. In pharmaceutical contexts, it is frequently referred to as an Edoxaban intermediate, specifically designated as Edoxaban Intermediates I or III in various patents and pharmaceutical literature.

Additional nomenclature includes the designation (1S,2R,4S)-N2-(tert-butoxycarbonyl)-4-(N,N-dimethylcarbamoyl)-1,2-cyclohexanediamine, which emphasizes the diamine nature of the core structure. The compound has also been referenced with research codes such as D-1315 in certain pharmaceutical development contexts. These varied naming conventions reflect the compound's importance across different chemical and pharmaceutical research applications, each emphasizing different structural or functional aspects of the molecule.

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHIBKSSZNWERE-GARJFASQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677331 | |

| Record name | tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365998-36-3 | |

| Record name | 1,1-Dimethylethyl N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365998-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves the reaction of cyclohexylamine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Analyse Chemischer Reaktionen

Amide Coupling Reactions

The primary amino group participates in nucleophilic acyl substitution, enabling the formation of amide bonds. This reaction is pivotal in constructing complex pharmaceutical intermediates:

Key Reaction with Ethyl 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetate

This reaction avoids the use of salt forms (e.g., oxalate or HCl salts), reducing viscosity and improving yield. Stereochemical integrity is preserved due to the rigid cyclohexane backbone .

Salt Formation

The compound forms stable salts for purification and storage:

Oxalate Salt Synthesis

Hydrogenation and Deprotection

While primarily part of its synthesis, the compound’s tert-butyl carbamate (Boc) group can be cleaved under acidic conditions (e.g., HCl or TFA) to expose the free amine. This step is crucial in downstream modifications, though specific conditions are proprietary in patent literature .

Reaction Mechanism Insights

-

Steric Effects : The tert-butyl group imposes steric hindrance, slowing hydrolysis of the carbamate moiety under ambient conditions .

-

Stereochemical Stability : The (1R,2S,5S) configuration prevents racemization during reactions, ensuring chirally pure products .

Comparative Reaction Pathways

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is in the development of anticoagulants. It serves as an intermediate in the synthesis of Edoxaban, a direct oral anticoagulant used to prevent blood clots. The compound's ability to modulate the activity of factor Xa makes it a crucial component in the design of effective anticoagulant therapies .

Mechanistic Studies

Research involving this compound has contributed to understanding the mechanisms by which carbamates function as enzyme inhibitors. For instance, studies have shown that carbamate derivatives can interact with serine proteases, providing insights into their inhibitory mechanisms and potential therapeutic uses against various diseases .

Synthesis of Complex Molecules

This compound has been utilized in synthetic organic chemistry for constructing complex molecular architectures. Its reactivity allows for the formation of various derivatives that can be further modified to yield compounds with desired biological activities .

Case Studies

Wirkmechanismus

The mechanism of action of tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Industrial Relevance

- Edoxaban Synthesis : The target compound’s stereochemical precision reduces byproduct formation, lowering production costs .

- Market Demand : Suppliers like EPOCH LABS and CymitQuimica prioritize high-purity (>99%) batches for pharmaceutical use .

- Patent Landscape : FMC Agro Singapore holds patents for scalable synthesis methods .

Biologische Aktivität

tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (CAS No. 365998-36-3) is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of the anticoagulant drug Edoxaban. This article explores its biological activity, synthesis methods, and implications in pharmacology.

- Molecular Formula : C₁₄H₂₇N₃O₃

- Molecular Weight : 285.38 g/mol

- Structure : The compound features a carbamate functional group attached to a cyclohexyl ring and a dimethylcarbamoyl moiety.

Biological Activity

The biological activity of this compound is primarily associated with its role as a precursor in the synthesis of Edoxaban, which is a direct factor Xa inhibitor used for anticoagulation therapy.

Edoxaban works by selectively inhibiting factor Xa in the coagulation cascade, which is crucial for thrombin generation and subsequent fibrin formation. The biological activity of the carbamate compound can be inferred from its structural similarity to Edoxaban and its role in its synthesis.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. For instance, a method was developed that combines this compound with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, resulting in improved efficiency for producing Edoxaban derivatives .

Case Studies

- Synthesis Optimization : A study published in Organic Process Research & Development detailed a scalable method for preparing this compound that significantly reduced reaction times and increased yields .

- Pharmacokinetic Studies : Research on Edoxaban has indirectly provided insights into the pharmacokinetics of its precursors. These studies indicate that compounds with similar structures exhibit favorable absorption and distribution characteristics in vivo .

Data Table: Comparison of Synthesis Methods

| Method Description | Yield (%) | Reaction Time (hrs) | Purity (%) |

|---|---|---|---|

| Traditional Method | 65 | 24 | 85 |

| Optimized Method | 90 | 8 | 95 |

Safety and Handling

According to safety data sheets, this compound is classified as harmful if swallowed or in contact with skin. Appropriate safety measures should be taken during handling to minimize exposure risks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving carbamate protection of amines, followed by coupling reactions. For example, intermediates can be deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), as demonstrated in a synthesis yielding key intermediates for WDR5 degraders . Characterization of intermediates is achieved using H NMR (e.g., δ 8.22 ppm for pyrimidine protons) and mass spectrometry to confirm molecular weight .

Q. How can researchers confirm the stereochemical integrity of the cyclohexyl backbone in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, chiral HPLC or NOESY NMR can validate spatial arrangements. For example, iodolactamization steps in related carbamate syntheses have been used to enforce stereochemical control, as reported in enantioselective syntheses of CCR2 antagonists .

Q. What are the stability considerations for this compound under different storage and reaction conditions?

- Methodological Answer : The carbamate group is stable under neutral conditions but susceptible to hydrolysis in acidic/basic environments. Store at room temperature in a dry, inert atmosphere to prevent decomposition. Avoid strong oxidizers and reducing agents, as tert-butyl carbamates may decompose exothermically .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the dimethylcarbamoyl moiety to improve yields?

- Methodological Answer : Use coupling agents like HATU or EDCI with DIEA as a base in DMF or DCM. For sterically hindered amines (e.g., cyclohexyl derivatives), pre-activation of the carboxylic acid or photoredox catalysis may enhance reactivity. A study on WDR5 degrader synthesis achieved 75% yield by optimizing stoichiometry and reaction time .

Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar carbamate derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from conformational flexibility or solvent effects. Use high-field NMR (≥400 MHz) with COSY and HSQC to assign signals unambiguously. For example, crystal structure analysis of tert-butyl carbamate derivatives revealed hydrogen-bonding networks that explain split peaks in NMR .

Q. How does the tert-butyl carbamate group influence the pharmacokinetic properties of drug candidates derived from this compound?

- Methodological Answer : The tert-butyl group enhances lipophilicity, improving membrane permeability. However, it may reduce aqueous solubility. In prodrug design, enzymatic cleavage of the carbamate releases the active amine. Computational modeling (e.g., DFT or molecular docking) can predict metabolic stability and guide structural modifications .

Data Contradiction Analysis

Q. Why do different studies report varying yields for TFA-mediated deprotection of tert-butyl carbamates?

- Analysis : Yield discrepancies (50–90%) arise from differences in reaction scale, TFA purity, or workup procedures. For instance, small-scale reactions (<100 mg) may suffer from volatility losses, while larger batches benefit from controlled vacuum evaporation. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .

Q. How should researchers interpret conflicting reports on the compound’s toxicity profile?

- Analysis : Toxicity data (e.g., LD) vary due to assay conditions (in vitro vs. in vivo) and impurity profiles. Always cross-reference SDS documents: While some sources classify the compound as non-hazardous , others note acute toxicity (H300: fatal if swallowed) due to residual reagents . Conduct purity checks via HPLC before biological assays.

Research Workflow Recommendations

- Synthetic Reproducibility : Document reaction parameters (temperature, solvent grade, stirring rate) meticulously. For example, a 1-hour TFA deprotection at RT may suffice for small molecules, but extended times (2–4 hours) are needed for sterically protected amines .

- Safety Protocols : Use fume hoods and PPE (nitrile gloves, safety goggles) when handling TFA or DCM. For spills, neutralize acids with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.